1-(1-Bromopropan-2-yl)-4-methoxybenzene
Description
1-(1-Bromopropan-2-yl)-4-methoxybenzene is a brominated aromatic compound featuring a benzene ring substituted with a methoxy group at the para position and a 1-bromopropan-2-yl group. The latter consists of a propane backbone where bromine is attached to carbon 1, and the benzene ring is linked to carbon 2, forming a secondary bromide. The methoxy group, an electron-donating substituent, enhances the aromatic ring’s electron density, influencing regioselectivity in electrophilic aromatic substitutions.
Properties
IUPAC Name |
1-(1-bromopropan-2-yl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKZAYDYTHFPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-methoxybenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-propan-2-yl-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(1-Bromopropan-2-yl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by the removal of hydrogen bromide (HBr).
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1-(1-Bromopropan-2-yl)-4-methoxybenzene has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. Notably, derivatives of this compound have shown promise as:
- Antimicrobial Agents : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus. The presence of the bromine atom contributes to its lipophilicity, enhancing membrane penetration and interaction with bacterial targets .
- Anticancer Agents : Derivatives have been explored for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, some compounds derived from this structure have demonstrated inhibitory effects on ribonucleotide reductase and tyrosinase, both critical in cancer metabolism and melanin production.
Biochemical Research
In biochemical assays, 1-(1-Bromopropan-2-yl)-4-methoxybenzene serves as a probe for studying enzyme interactions. Its methoxy group can influence binding affinity and specificity towards various biological targets. This property is particularly useful in:
- Enzyme Kinetics Studies : The compound can be utilized to investigate the kinetics of enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity.
Material Science
The compound is also being explored for its applications in materials science:
- Polymer Synthesis : As a building block for synthesizing polymers with specific properties, 1-(1-Bromopropan-2-yl)-4-methoxybenzene can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated methoxybenzenes. The results indicated that compounds with similar structures exhibited significant activity against resistant bacterial strains. The study highlighted the importance of lipophilicity and steric bulk at the para-position for enhancing antimicrobial efficacy .
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) focused on the anticancer potential of derivatives derived from 1-(1-Bromopropan-2-yl)-4-methoxybenzene. Molecular docking studies revealed favorable interactions with ribonucleotide reductase, suggesting that modifications to the methoxy group could lead to more potent inhibitors suitable for cancer therapy.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methoxybenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a)
This compound () replaces the propane chain with a trifluorodecane group. The trifluoromethyl (CF₃) moiety is strongly electron-withdrawing, reducing the benzene ring’s electron density compared to the methoxy group in the target compound. This difference significantly alters reactivity: the CF₃ group directs electrophilic attacks to meta positions, whereas the methoxy group in 1-(1-Bromopropan-2-yl)-4-methoxybenzene activates para/ortho positions. Additionally, the longer carbon chain in 3a increases lipophilicity (logP ≈ 5.2 vs. ~2.5 for the target compound), impacting solubility and bioavailability .1-(2-Bromoprop-2-enyl)-4-methoxybenzene
This compound () features a bromoalkene substituent instead of a saturated propane chain. The sp²-hybridized carbon in the alkene enhances conjugation with the aromatic ring, stabilizing the molecule but also increasing susceptibility to addition reactions (e.g., with nucleophiles or dienes). In contrast, the saturated propane chain in the target compound offers greater steric flexibility and reduced reactivity toward addition .1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene
Replacing the methoxy group with a CF₃ group () shifts the electronic profile from electron-donating to electron-withdrawing. This drastically reduces the ring’s nucleophilicity, making it less reactive in Friedel-Crafts alkylation but more resistant to oxidation. The CF₃ group also increases molecular weight (243.14 g/mol vs. 229.09 g/mol for the target compound) and hydrophobicity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 1-(1-Bromopropan-2-yl)-4-methoxybenzene | 229.09 | ~2.5 | Methoxy, Secondary Bromide |
| 1-(2-Bromoprop-2-enyl)-4-methoxybenzene | 225.08 | ~2.8 | Methoxy, Bromoalkene |
| 1-(1-Bromopropan-2-yl)-4-CF₃-benzene | 243.14 | ~3.4 | CF₃, Secondary Bromide |
| (±)-1-(Trifluorodecanyl)-4-methoxybenzene | 365.22 | ~5.2 | CF₃, Long Alkyl Chain |
Biological Activity
1-(1-Bromopropan-2-yl)-4-methoxybenzene, also known as p-bromo-α-methylphenethyl bromide, is a compound of growing interest in various biological contexts. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
1-(1-Bromopropan-2-yl)-4-methoxybenzene has the following structural formula:
The compound features a brominated propyl group attached to a methoxy-substituted phenyl ring. This structure contributes to its unique biological properties.
Biological Activity Overview
The biological activity of 1-(1-Bromopropan-2-yl)-4-methoxybenzene has been explored in several studies, with a focus on its antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(1-Bromopropan-2-yl)-4-methoxybenzene exhibit significant antimicrobial properties. For instance, terfenadine analogues have shown effectiveness against Staphylococcus aureus, suggesting that structural modifications in related compounds can enhance antimicrobial potency . The activity is often correlated with lipophilicity and steric bulk at specific positions on the aromatic ring .
Anticancer Activity
Research has demonstrated that various derivatives of methoxy-substituted phenyl compounds can inhibit cancer cell growth. In a study evaluating a library of compounds, several analogues exhibited sub-micromolar growth inhibition against pancreatic cancer cell lines (GI50 values ranging from 0.43 to 0.61 μM) when modified appropriately . The biological activity is believed to arise from interactions with specific protein targets that are critical for cancer cell proliferation.
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 52 | HPAC | 0.43 |
| 52 | PANC-1 | 0.61 |
Neuroprotective Effects
The potential neuroprotective effects of compounds related to 1-(1-Bromopropan-2-yl)-4-methoxybenzene have also been investigated. Some derivatives have shown promise in inhibiting butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease progression . This inhibition suggests that such compounds could be beneficial in developing therapies for neurodegenerative diseases.
Case Studies and Research Findings
Case Study 1: Antimicrobial Screening
A high-throughput screening of terfenadine analogues revealed that modifications at the para-position of the phenyl ring significantly influenced antimicrobial activity against S. aureus. The most effective compounds had bulky lipophilic groups, leading to minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
Case Study 2: Cancer Cell Line Evaluation
In a systematic evaluation of various methoxyphenyl derivatives, one study reported that certain analogues exhibited moderate to high cytotoxicity across multiple cancer cell lines, including MCF-7 and A2780. Notably, the presence of bromine at the para-position enhanced the overall activity compared to other substitutions .
Q & A
What are the optimal synthetic routes for 1-(1-Bromopropan-2-yl)-4-methoxybenzene, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound can be synthesized via bromination of 4-methoxypropenylbenzene using bromine with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) or via palladium-catalyzed coupling of 4-methoxyphenylacetylene with propargyl bromide . Methodologically, the choice of catalyst impacts regioselectivity: Lewis acids favor electrophilic aromatic substitution, while Pd catalysts enable alkyne coupling. Yield optimization requires strict temperature control (0–25°C for bromination; 60–80°C for coupling) and inert atmospheres to prevent side reactions. Purification via fractional distillation or column chromatography is critical for ≥95% purity .
How can structural contradictions in crystallographic data for brominated aromatic compounds be resolved?
Advanced Research Question
Discrepancies in bond angles or torsion angles (e.g., C-Br vs. C-OCH₃ geometry) often arise from crystal-packing effects or solvent interactions. For 1-(1-Bromopropan-2-yl)-4-methoxybenzene, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. Compare data with analogous structures (e.g., 1-bromo-4-(tert-pentyl)benzene ) to identify outliers. Use density functional theory (DFT) calculations to model gas-phase vs. solid-state conformations, resolving whether discrepancies are experimental or intrinsic .
What analytical techniques are most effective for characterizing trace impurities in this compound?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) can identify impurities ≤0.5% . For halogenated byproducts (e.g., di-brominated isomers), nuclear Overhauser effect spectroscopy (NOESY) NMR distinguishes regioisomers by spatial proximity of H atoms . Gas chromatography (GC) with flame ionization detection is suitable for volatile impurities but less effective for polar degradation products .
How does steric hindrance from the methoxy group influence nucleophilic substitution reactions?
Advanced Research Question
The para-methoxy group electronically activates the benzene ring but sterically hinders nucleophilic attack at the brominated propan-2-yl position. Kinetic studies using varying nucleophiles (e.g., NH₃, OH⁻) show reduced reaction rates compared to non-methoxy analogs. To mitigate this, use polar aprotic solvents (e.g., DMF) with crown ethers to enhance nucleophilicity . Computational modeling (e.g., molecular electrostatic potential maps) quantifies steric effects, guiding reagent selection .
What strategies address low reproducibility in catalytic coupling reactions involving this compound?
Advanced Research Question
Pd-catalyzed reactions often suffer from catalyst poisoning or ligand degradation. Use rigorously dried solvents and Pd(PPh₃)₄ with chelating ligands (e.g., dppe) to stabilize the catalyst . Monitor reaction progress via in situ IR spectroscopy to detect intermediate species. If reproducibility issues persist, screen alternative catalysts (e.g., Ni(0) with N-heterocyclic carbenes) for improved turnover .
How can researchers differentiate between radical vs. ionic pathways in degradation studies?
Advanced Research Question
Radical pathways (e.g., homolytic C-Br cleavage) are indicated by light/heat sensitivity and ESR-detected free radicals. Ionic degradation (e.g., SN2 displacement) is pH-dependent and accelerates in protic solvents. Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O in H₂O) to distinguish mechanisms. For 1-(1-Bromopropan-2-yl)-4-methoxybenzene, accelerated stability testing under UV light vs. acidic conditions clarifies the dominant pathway .
What are the challenges in scaling up synthesis from milligram to kilogram quantities?
Basic Research Question
Scale-up risks include exothermic bromination (requiring jacketed reactors for temperature control) and Pd catalyst cost. Continuous flow reactors improve heat dissipation and mixing efficiency for bromination . Catalyst recycling via silica-immobilized Pd nanoparticles reduces costs. Purity maintenance requires multistep crystallization under controlled cooling rates .
How do computational methods predict reactivity trends for derivatives of this compound?
Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For example, the LUMO of 1-(1-Bromopropan-2-yl)-4-methoxybenzene localizes on the brominated carbon, aligning with observed SN2 reactivity. Machine learning models trained on PubChem data can forecast byproduct formation under varying conditions.
What are the implications of conflicting melting point data in literature?
Basic Research Question
Reported melting points (e.g., 10–13°C vs. 97–100°C ) may reflect polymorphic forms or impurities. Differential scanning calorimetry (DSC) identifies polymorphs by detecting multiple endotherms. Recrystallize the compound from different solvents (e.g., hexane vs. ethanol) to isolate pure crystalline phases. Cross-validate with SC-XRD to confirm unit-cell parameters .
How can researchers leverage this compound as a building block for bioactive molecules?
Advanced Research Question
The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids generates analogs with enhanced antimicrobial activity . Methoxy-directed C–H activation (e.g., using Pd(OAc)₂) enables late-stage functionalization without pre-installed leaving groups . Biological screening should prioritize derivatives with logP <5 to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
